molecular formula C20H12I2 B3430842 2,2'-diiodo-1,1'-binaphthalene CAS No. 86688-07-5

2,2'-diiodo-1,1'-binaphthalene

Cat. No.: B3430842
CAS No.: 86688-07-5
M. Wt: 506.1 g/mol
InChI Key: KZSPPDFSBAVQBI-UHFFFAOYSA-N
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Description

2,2’-Diiodo-1,1’-binaphthalene is an organic compound characterized by the presence of two iodine atoms attached to the 2 and 2’ positions of a binaphthalene core. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-diiodo-1,1’-binaphthalene typically involves the iodination of 1,1’-binaphthalene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions to ensure complete iodination.

Industrial Production Methods: On an industrial scale, the production of 2,2’-diiodo-1,1’-binaphthalene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diiodo-1,1’-binaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typical.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.

Major Products: The products of these reactions vary widely depending on the specific reagents and conditions used. For example, coupling reactions can yield complex polyaromatic compounds, while substitution reactions can introduce various functional groups into the binaphthalene core.

Scientific Research Applications

2,2’-Diiodo-1,1’-binaphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including ligands for catalysis and materials for organic electronics.

    Biology and Medicine: The compound is used in the development of novel pharmaceuticals and bioactive molecules due to its ability to undergo diverse chemical modifications.

    Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers, which have applications in display technologies and other high-tech fields.

Comparison with Similar Compounds

  • 2,2’-Dibromo-1,1’-binaphthalene
  • 2,2’-Dichloro-1,1’-binaphthalene
  • 2,2’-Difluoro-1,1’-binaphthalene

Comparison: Compared to its halogenated analogs, 2,2’-diiodo-1,1’-binaphthalene is unique due to the larger atomic radius and higher reactivity of iodine. This makes it particularly useful in reactions where a more reactive halogen is advantageous. Additionally, the iodine atoms can be more easily replaced by other groups, providing greater versatility in synthetic applications.

Properties

IUPAC Name

2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSPPDFSBAVQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456422
Record name 1,1'-Binaphthalene, 2,2'-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86688-07-5, 76905-80-1
Record name (1S)-2,2′-Diiodo-1,1′-binaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86688-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Binaphthalene, 2,2'-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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